
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a suitable dihydroxy compound. One common method involves the use of 1,3-dihydroxy-2-(hydroxymethyl)propane as a starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidine ring can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce various imidazolidine derivatives.
科学研究应用
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyl groups and the imidazolidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and other interactions with target molecules, leading to various biochemical and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione: A closely related compound with similar structural features.
Imidazolidine-2,4-dione: The parent compound, which lacks the hydroxyl groups and the hydroxymethyl substituent.
1,3-Dihydroxy-2-(hydroxymethyl)propane: A precursor used in the synthesis of the target compound.
Uniqueness
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione is unique due to the presence of multiple hydroxyl groups and the imidazolidine ring. These structural features confer specific reactivity and potential applications that distinguish it from other similar compounds. The combination of hydroxyl groups and the imidazolidine ring allows for versatile chemical modifications and interactions, making it valuable in various scientific and industrial contexts.
属性
分子式 |
C7H12N2O5 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O5/c10-2-7(3-11,4-12)9-5(13)1-8-6(9)14/h10-12H,1-4H2,(H,8,14) |
InChI 键 |
PXBHBIVXFABODZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)N1)C(CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


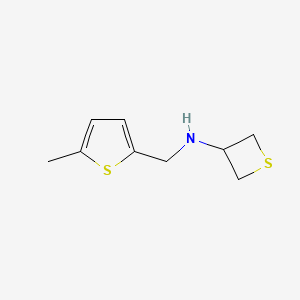

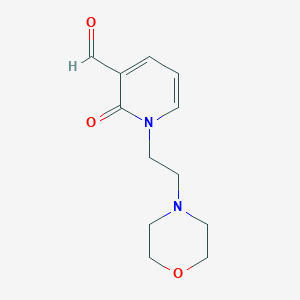
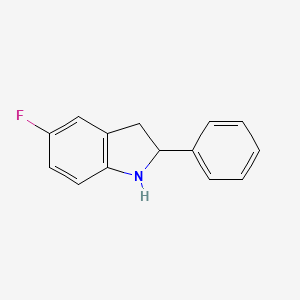
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
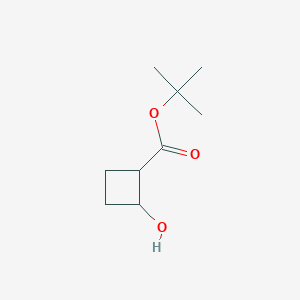
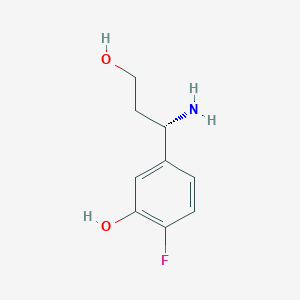

![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
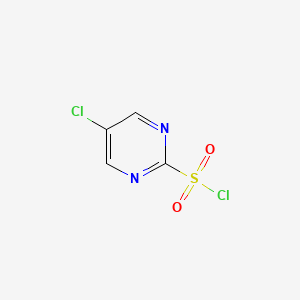


![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
